Octacosan-13-ol
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Overview
Description
Octacosan-13-ol: is a long-chain aliphatic alcohol with a 28-carbon backbone and a hydroxyl group attached at the 13th carbon. This compound is a member of the fatty alcohol family and is commonly found in the epicuticular waxes of plants, including wheat germ oil, rice bran oil, and sugarcane wax .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Octacosanoic Acid: Octacosan-13-ol can be synthesized by the reduction of octacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Hydrogenation of Octacosene: Another method involves the hydrogenation of octacosene in the presence of a catalyst like palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
Extraction from Natural Sources: This compound is often extracted from natural sources such as wheat germ oil, rice bran oil, and sugarcane wax through processes like solvent extraction and distillation.
Chemical Synthesis: Industrial production may also involve the chemical synthesis of this compound from simpler aliphatic compounds through multi-step organic reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octacosan-13-ol can undergo oxidation reactions to form octacosanoic acid.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Acyl chlorides, under the presence of a base like pyridine.
Major Products
Oxidation: Octacosanoic acid.
Reduction: Octacosane.
Substitution: Esters of this compound.
Scientific Research Applications
Chemistry
Synthesis of Surfactants: Octacosan-13-ol is used in the synthesis of surfactants due to its long hydrophobic chain.
Biology
Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine
Cholesterol-Lowering Agent: This compound has been studied for its potential to lower cholesterol levels and improve cardiovascular health.
Industry
Mechanism of Action
Molecular Targets and Pathways
Cholesterol Synthesis Inhibition: Octacosan-13-ol inhibits the synthesis of cholesterol in the liver by interfering with the enzyme HMG-CoA reductase.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Properties
CAS No. |
445380-51-8 |
---|---|
Molecular Formula |
C28H58O |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
octacosan-13-ol |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-28(29)26-24-22-20-18-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
InChI Key |
QICOYMKINDJWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCC)O |
Origin of Product |
United States |
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